3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Structural chemistry Oxidation state Medicinal chemistry

3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (CAS 896338-72-0; molecular formula C17H13N3OS3; exact mass 371.022076 g/mol) is a synthetic heterocyclic compound featuring a fused benzo[1,2-d:3,4-d']bis(thiazole) core linked via an amide bridge to a 3-(methylsulfanyl)phenyl moiety. The benzobisthiazole scaffold confers a rigid, planar aromatic architecture distinct from mono-benzothiazole amides, while the methylsulfanyl (-SMe) substituent at the meta-position of the benzamide ring differentiates it from sulfonyl (-SO2Me) oxidized analogs.

Molecular Formula C17H13N3OS3
Molecular Weight 371.49
CAS No. 896338-72-0
Cat. No. B2796414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
CAS896338-72-0
Molecular FormulaC17H13N3OS3
Molecular Weight371.49
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)SC
InChIInChI=1S/C17H13N3OS3/c1-9-18-14-13(23-9)7-6-12-15(14)24-17(19-12)20-16(21)10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H,19,20,21)
InChIKeyNPDMBIYQLQWRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (CAS 896338-72-0): Chemical Class and Core Structural Identity


3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (CAS 896338-72-0; molecular formula C17H13N3OS3; exact mass 371.022076 g/mol) is a synthetic heterocyclic compound featuring a fused benzo[1,2-d:3,4-d']bis(thiazole) core linked via an amide bridge to a 3-(methylsulfanyl)phenyl moiety . The benzobisthiazole scaffold confers a rigid, planar aromatic architecture distinct from mono-benzothiazole amides, while the methylsulfanyl (-SMe) substituent at the meta-position of the benzamide ring differentiates it from sulfonyl (-SO2Me) oxidized analogs. The compound is primarily available as a research chemical (purity ≥95%) for in vitro screening applications . Its structure has been confirmed by 13C NMR spectroscopy, with the characteristic InChIKey UEUZTTSVZBQLKI-UHFFFAOYSA-N [1].

Why 3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide Cannot Be Interchanged with Generic Benzothiazole Amides


Substitution of this compound with a generic benzothiazole amide or a simple N-(benzothiazol-2-yl)benzamide derivative is not scientifically defensible because three structural features simultaneously diverge from common analogs: (i) the fused benzobisthiazole core introduces a second sulfur atom and extended π-conjugation absent in mono-benzothiazoles, altering hydrogen-bonding capacity, solubility, and target-binding geometry ; (ii) the 3-(methylsulfanyl) substituent on the benzamide ring is redox-sensitive and sterically distinct from the 3-(methylsulfonyl) variants (MW 403.49 vs 371.49), meaning oxidation state directly impacts both molecular recognition and metabolic stability ; and (iii) the 7-methyl group on the bis-thiazole scaffold introduces a steric and electronic perturbation not present in des-methyl analogs. Each of these modifications can independently shift IC50 values by an order of magnitude or more in structurally related benzothiazole series, as documented in DprE1 inhibitor SAR studies where minor substituent changes produced MIC differences from 0.45 μg/mL to >64 μg/mL [1]. Without matched-pair comparative data for this specific compound, any assumption of functional equivalence to a close analog carries material risk of misassignment in target-engagement or phenotypic screening campaigns.

Quantitative Differentiation Evidence for 3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (CAS 896338-72-0) Versus Closest Analogs


Molecular Weight and Oxidation-State Differentiation: Methylsulfanyl (371.49 Da) vs Methylsulfonyl (403.49 Da) Analogs

The target compound (methylsulfanyl, -SMe) has a molecular weight of 371.49 g/mol, which is 32.00 g/mol lower than its direct 3-(methylsulfonyl) analog (-SO2Me, MW 403.49 g/mol, CAS not specified but product listed on BenchChem) . This difference corresponds precisely to two additional oxygen atoms on the sulfonyl sulfur, representing a formal oxidation state change from S(II) to S(VI). The molecular formula shifts from C17H13N3OS3 to C17H13N3O3S3. Exact mass for the target compound is 371.022076 g/mol as confirmed by 13C NMR [1]. This mass difference is critical for LC-MS identification, purity assessment, and differentiation in high-throughput screening campaigns where both oxidation states may be present in the same library.

Structural chemistry Oxidation state Medicinal chemistry

Regioisomeric Differentiation: 3-(Methylsulfanyl)benzamide vs 2-(Methylsulfanyl)benzamide Positional Isomers

The target compound carries the methylsulfanyl substituent at the meta (3-) position of the benzamide ring, as confirmed by SMILES code CSC1=CC=CC(=C1)C(=O)NC1=NC2=C(S1)C1=C(SC(C)=N1)C=C2 from CheMenu . The corresponding ortho (2-) regioisomer—2-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide—is a distinct chemical entity with different SMILES and presumptively different biological activity. In benzamide SAR, meta vs ortho substitution routinely produces divergent target-binding profiles; for example, in the related 2-methylthio vs 2-hydroxy benzamide HDAC inhibitor series, a single substituent swap retained HDAC3 potency but abolished selectivity over HDAC1/2 [1]. While no direct comparative bioactivity data exist for these specific regioisomers, the structural non-equivalence is definitive and quantifiable by HPLC retention time, NMR chemical shift, and exact mass.

Regioisomerism Structure-activity relationship Medicinal chemistry

Core Scaffold Differentiation: Fused Benzobisthiazole vs Simple Benzothiazole Amides

The target compound contains a benzo[1,2-d:3,4-d']bis(thiazole) fused tricyclic core featuring two sulfur atoms in a rigid, planar arrangement. This contrasts with simple N-(benzothiazol-2-yl)benzamide derivatives (e.g., CAS 941877-68-5, MW 300.40) that contain only a single benzothiazole ring [1]. The bis-thiazole scaffold provides: (i) a larger π-surface area for potential π-stacking interactions with aromatic protein residues; (ii) two sulfur atoms that can participate in chalcogen bonding; and (iii) a distinct electrostatic potential surface compared to mono-thiazole analogs. In a recent study of bis-benzothiazole amides targeting DprE1, the bis-thiazole scaffold was essential for antitubercular activity, with compound 3n achieving MIC values of 0.45 μg/mL against M. tuberculosis H37Ra [2]. The target compound's selectivity for specific biological targets over mono-benzothiazole amides, however, has not been experimentally quantified in published literature.

Heterocyclic chemistry Scaffold diversity Drug discovery

Purity Specification and Analytical Identity Verification (≥95% by Vendor Specification)

The commercially available research-grade material is specified at ≥95% purity (HPLC) per CheMenu Catalog Number CM997892 . This purity threshold meets the minimum industry standard for primary screening (typically ≥90-95%) but is below the >98% standard expected for lead optimization, in vivo PK studies, or co-crystallization trials. No certificate of analysis (CoA) with batch-specific purity, residual solvent content, or elemental analysis was publicly available at the time of this analysis. In benchmarking against structurally related benzothiazole screening compounds from commercial libraries, this purity level is comparable; however, any comparative biochemical assay requires batch-matched purity verification to rule out potency artifacts from impurities.

Quality control Analytical chemistry Procurement specification

Recommended Application Scenarios for 3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide (CAS 896338-72-0) Based on Current Evidence


High-Throughput Phenotypic Screening Against Mycobacterial or Gram-Positive Targets

Based on the bis-benzothiazole scaffold's demonstrated antitubercular activity in the DprE1 inhibitor series (MIC values of 0.45–8.0 μg/mL against M. tuberculosis for structurally related compounds [1]), this compound is a rational inclusion in phenotypic screening libraries targeting mycobacterial or Gram-positive pathogens. Its methylsulfanyl substituent offers a reduced oxidation state relative to sulfonyl analogs, which may confer differential membrane permeability. Users should co-screen the 3-methylsulfonyl analog as a matched pair to assess oxidation-state SAR.

Kinase or Epigenetic Target Panel Screening for Benzothiazole-Derived Chemical Probes

Benzothiazole amides have demonstrated activity against diverse kinase and epigenetic targets including Pim1 (IC50 0.24–0.32 μM for bis-thiazole derivatives [2]) and HDAC3 [3]. The rigid benzobisthiazole core of CAS 896338-72-0 provides a shape-complementary scaffold for ATP-binding pockets. Procurement for kinase panel screening is supported when the goal is scaffold-hopping away from mono-benzothiazole chemotypes, though users must confirm target engagement de novo as no target-specific data exist for this compound.

Physicochemical Probe Development Leveraging the Methylsulfanyl (–SMe) Motif as a Redox-Sensitive Functional Handle

The 3-methylsulfanyl group on the benzamide ring can serve as a reversible redox sensor (S(II) ⇌ S(VI)) or a site for metabolic oxidation studies. In contrast to the pre-oxidized sulfonyl analog, this compound allows researchers to study oxidative metabolism in microsomal or hepatocyte assays. The 32 Da mass difference between reduced and oxidized forms provides a clean LC-MS/MS transition for quantitative metabolism studies.

Scaffold-Hopping Library Design: Bis-Thiazole Core Diversification

For medicinal chemistry groups seeking to diversify away from mono-benzothiazole lead series, this compound serves as a representative exemplar of the benzo[1,2-d:3,4-d']bis(thiazole) chemotype. Its procurement enables comparative assessment of potency, selectivity, and physicochemical properties (LogD, solubility, metabolic stability) relative to matched mono-benzothiazole analogs. Users should benchmark against N-(benzothiazol-2-yl)-3-(methylsulfanyl)benzamide comparators available from commercial libraries.

Quote Request

Request a Quote for 3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.